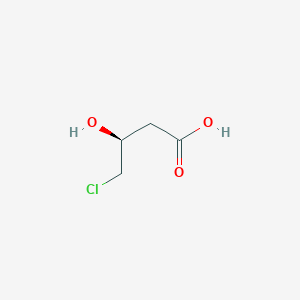

(s)-4-Chloro-3-hydroxybutyric acid

Description

Properties

IUPAC Name |

(3S)-4-chloro-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDAXGMVRMXFOO-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CCl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Chloro-3-hydroxybutyric acid typically involves the chlorination of 3-hydroxybutyric acid. One common method is the reaction of 3-hydroxybutyric acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 4-position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the use of chiral catalysts or resolution techniques may be employed to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Chloro-3-hydroxybutyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products:

Oxidation: 4-Chloro-3-oxobutyric acid.

Reduction: 4-Chloro-3-hydroxybutanol.

Substitution: 4-Amino-3-hydroxybutyric acid or 4-Thio-3-hydroxybutyric acid.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

(S)-4-Chloro-3-hydroxybutyric acid is crucial in synthesizing several pharmaceuticals, particularly statins like atorvastatin, which are used to lower cholesterol levels. Its chiral nature allows for the production of enantiomerically pure compounds that are essential for therapeutic efficacy .

Case Study: Atorvastatin Synthesis

Research has shown that this compound serves as a key intermediate in the synthesis of atorvastatin. The process involves optimizing reaction conditions to achieve high purity and yield, making it a valuable compound in cardiovascular medicine .

Biochemical Research

Enzyme Activity Studies

This compound is employed in studies investigating enzyme-catalyzed reactions and metabolic pathways. For instance, it acts as a substrate for secondary alcohol dehydrogenase, facilitating the understanding of metabolic processes in organisms such as Candida parapsilosis and Escherichia coli .

Data Table: Enzyme Interactions

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| Secondary Alcohol Dehydrogenase | Ethyl 4-chloro-3-oxobutanoate | (S)-4-Chloro-3-hydroxybutyrate | |

| CHB Hydrolase | (R)-CHB | (S)-CHB |

Agricultural Applications

Development of Agrochemicals

Research indicates the potential use of this compound in developing new agrochemicals. Its biochemical properties can be harnessed to enhance crop protection against specific pests and diseases, contributing to sustainable agricultural practices .

Analytical Chemistry

Standard in Chemical Analyses

The compound is utilized as a standard in analytical methods to quantify similar compounds within complex mixtures. This application improves the accuracy of chemical analyses and is vital for quality control in pharmaceutical manufacturing .

Cosmetic Formulations

Skin Health Applications

this compound can be incorporated into skincare products due to its potential benefits for skin health. Its properties may offer novel approaches in cosmetic chemistry, enhancing formulations aimed at improving skin conditions .

Summary of Applications

| Application Area | Key Uses |

|---|---|

| Pharmaceutical Development | Intermediate for statins |

| Biochemical Research | Substrate for enzyme studies |

| Agricultural Applications | Potential agrochemical development |

| Analytical Chemistry | Standard for chemical quantification |

| Cosmetic Formulations | Ingredient in skincare products |

Mechanism of Action

The mechanism of action of (S)-4-Chloro-3-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Stereochemical Considerations

- The (S)-enantiomer of 4-chloro-3-hydroxybutyric acid is critical for Atorvastatin synthesis, while the (R)-enantiomer (e.g., ethyl ester, CAS 86728-85-0) is less studied but may have distinct metabolic pathways .

- Enantiomeric purity (>99% e.e.) is achievable via recombinant ketoreductases, underscoring the importance of biocatalysis in industrial applications .

Environmental and Toxicological Profiles

- This compound : Exhibits environmental persistence as a chlorobenzene metabolite. Degrades into sulfite derivatives at high pH but becomes kinetically unstable at elevated temperatures .

- Caffeic acid: Biodegradable and non-toxic, widely used in food and cosmetics .

- 4-Amino-3-phenylbutyric acid hydrochloride: Limited environmental data; primarily handled in controlled laboratory settings .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : this compound derivatives are pivotal in statin production. Codexis-developed enzymatic routes achieve scalable yields (>97% purity) .

- Environmental Impact : The compound’s toxicity and persistence highlight the need for remediation strategies in contaminated water systems .

- Comparative Utility: While caffeic acid and 4-amino-3-phenylbutyric acid serve diverse sectors (food, cosmetics, pharmacology), this compound remains specialized in high-value pharmaceutical intermediates.

Biological Activity

(S)-4-Chloro-3-hydroxybutyric acid (CHB) is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and biotechnology. This article explores the biological activity of CHB, focusing on its synthesis, enzymatic interactions, and potential therapeutic implications.

This compound is a chiral compound that can be synthesized through various methods, including enzymatic reduction and microbial fermentation. The synthesis often involves the use of recombinant Escherichia coli expressing specific enzymes that facilitate the conversion of precursors into CHB.

Table 1: Synthesis Methods for this compound

Enzymatic Interactions

The biological activity of this compound is significantly influenced by its interaction with various enzymes. Studies have shown that CHB can be metabolized by specific hydrolases, which facilitate its conversion into other biologically relevant compounds.

- CHB Hydrolase : A novel enzyme identified from Enterobacter sp. catalyzes the hydrolysis of CHB, leading to the formation of (S)-3-hydroxy-gamma-butyrolactone (HL) through a series of reactions including dechlorination and lactonization. This process has implications for the production of pharmaceuticals as it allows for the generation of optically pure compounds .

- Carbonyl Reductases : These enzymes have been characterized for their ability to reduce ketones and aldehydes, demonstrating a broad substrate spectrum and high activity with CHB derivatives . The use of coexpressed glucose dehydrogenase aids in regenerating NADPH, which is crucial for maintaining enzymatic activity during bioconversion processes.

Cytotoxicity and Therapeutic Potential

Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy. For instance, studies have demonstrated that CHB can induce oxidative stress in A549 lung cancer cells, leading to increased intracellular reactive oxygen species (ROS) levels and subsequent cell death .

Table 2: Cytotoxic Effects of this compound

Case Studies

- Bioconversion Studies : A study demonstrated the efficient bioconversion of ethyl 4-chloroacetoacetate to (S)-CHB using recombinant E. coli. The process yielded high concentrations of (S)-CHB with excellent enantiomeric excess, showcasing its industrial potential .

- Therapeutic Applications : In vitro studies have highlighted the potential use of CHB as an anticancer agent due to its ability to induce apoptosis in cancer cells through oxidative stress pathways. This suggests that further investigation into its mechanism could lead to new therapeutic strategies against cancer .

Q & A

Q. What are the established synthetic routes for (S)-4-Chloro-3-hydroxybutyric acid in laboratory settings?

this compound can be synthesized via enzymatic or chemical methods. A Rhodococcus erythropolis strain (No. 7) isolated from soil catalyzes the conversion of 4-chloro-3-hydroxybutyronitrile into the target compound under controlled fermentation conditions . For chemical synthesis, ethyl (S)-4-chloro-3-hydroxybutyrate (CAS 10488-69-4) serves as a key intermediate. Its purity and stereochemical integrity should be verified using chiral HPLC or polarimetry, as enantiomeric impurities can affect downstream applications in drug synthesis (e.g., Atorvastatin intermediates) .

Q. How does pH influence the environmental degradation kinetics of this compound?

Environmental degradation of this compound is pH-dependent. At neutral to acidic pH (5–7), spontaneous hydrolysis dominates, yielding non-toxic byproducts. However, at alkaline conditions (pH > 8), sulfate ions react with the compound to form bisulfate and hydrogen sulfate adducts, which may retain residual toxicity. Reaction rates decrease by ~40% when pH increases from 7 to 9, necessitating pH-controlled remediation strategies in contaminated water systems .

Q. What experimental protocols are recommended for characterizing its physical-chemical properties?

Key parameters include:

- Solubility : Use shake-flask method with HPLC quantification (62 g/L in water at 25°C) .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 136°C, correlating with kinetic instability at elevated temperatures .

- Stereochemical analysis : Single-crystal X-ray diffraction (WinGX suite) or chiral column chromatography (e.g., Chiralpak AD-H) to confirm enantiomeric purity .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for industrial scalability?

Optimize the Rhodococcus erythropolis bioconversion process by:

- Substrate loading : Maintain 4-chloro-3-hydroxybutyronitrile concentrations below 10 mM to avoid substrate inhibition.

- Temperature : Operate at 30–35°C, balancing enzyme activity (kcat increases by 1.5×) against thermal denaturation (Tm ~40°C).

- Cofactor recycling : NADH-dependent reductase activity requires glucose dehydrogenase for cofactor regeneration, improving yield by 60% in fed-batch systems .

Q. What analytical techniques resolve stereochemical inconsistencies in synthetic derivatives?

Contradictions in stereochemical assignments (e.g., ethyl ester derivatives) can be addressed via:

- Crystallography : Use WinGX for small-molecule single-crystal structure refinement to confirm absolute configuration .

- NMR spectroscopy : Compare <sup>13</sup>C chemical shifts with density functional theory (DFT)-calculated values for diastereomers.

- Dynamic kinetic resolution : Monitor enantiomeric excess (ee) via chiral GC-MS under varying reaction conditions .

Q. How do researchers address contradictions in temperature-dependent stability studies?

Discrepancies arise from competing kinetic and thermodynamic effects:

- Formation rate : Increases with temperature (ΔH‡ = +45 kJ/mol) due to enhanced nucleophilic attack on the chloro group.

- Degradation rate : Dominates above 50°C (ΔH‡ = +60 kJ/mol), leading to net decomposition. Use Arrhenius plots to model stability thresholds and identify optimal storage conditions (e.g., 4°C, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.